3-Amino-5-bromo-2-iodobenzoic acid

Pharmaceutical intermediate synthesis Scalable building block Process chemistry

3-Amino-5-bromo-2-iodobenzoic acid (CAS 1341669-43-9, C₇H₅BrINO₂, MW 341.93 g·mol⁻¹) is a 1,2,3,5-tetrasubstituted benzoic acid scaffold bearing an amino group (C3), a bromine atom (C5), and an iodine atom (C2) on the aromatic ring. This distinct ortho-iodo/meta-bromo arrangement, combined with a free carboxylic acid and a primary amine, constitutes a densely functionalized platform that enables chemoselective, sequential Pd-catalyzed cross-coupling as well as classical amino-group transformations, placing it within the privileged class of 3-amino-5-halo-2-iodobenzoates that have been explicitly validated as versatile starting materials for pharmaceutical synthesis.

Molecular Formula C7H5BrINO2
Molecular Weight 341.93 g/mol
Cat. No. B12853655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-bromo-2-iodobenzoic acid
Molecular FormulaC7H5BrINO2
Molecular Weight341.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)I)N)Br
InChIInChI=1S/C7H5BrINO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12)
InChIKeyMOHUAFZZHSEJFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-bromo-2-iodobenzoic Acid: A Tri-Substituted Benzoic Acid Building Block for Programmable Aromatic Diversification


3-Amino-5-bromo-2-iodobenzoic acid (CAS 1341669-43-9, C₇H₅BrINO₂, MW 341.93 g·mol⁻¹) is a 1,2,3,5-tetrasubstituted benzoic acid scaffold bearing an amino group (C3), a bromine atom (C5), and an iodine atom (C2) on the aromatic ring [1]. This distinct ortho-iodo/meta-bromo arrangement, combined with a free carboxylic acid and a primary amine, constitutes a densely functionalized platform that enables chemoselective, sequential Pd-catalyzed cross-coupling as well as classical amino-group transformations, placing it within the privileged class of 3-amino-5-halo-2-iodobenzoates that have been explicitly validated as versatile starting materials for pharmaceutical synthesis [2].

Why 3-Amino-5-bromo-2-iodobenzoic Acid Cannot Be Replaced by Simpler Dihalobenzoic Acid Analogs in Multi-Step Synthetic Programs


The unique differentiation of 3-amino-5-bromo-2-iodobenzoic acid arises from the three orthogonal reactivity handles (C2–I, C5–Br, C3–NH₂) installed on a single benzoic acid nucleus, a pattern that cannot be replicated by commercially common surrogates such as 5-bromo-2-iodobenzoic acid (lacking the amine diversification point), 3-amino-2-iodobenzoic acid (lacking the second halogen coupling site), or 3-amino-5-bromo-2-chlorobenzoic acid (the C–Cl bond at C2 is significantly less reactive than C–I in oxidative addition, precluding the same chemoselectivity window in sequential cross-coupling) [1][2]. Substituting any of these simpler analogs forces a synthetic chemist to either accept fewer diversification steps, introduce additional protection/deprotection sequences, or forgo the programmed site-selectivity that this compound's intrinsic C–I >> C–Br reactivity gradient provides, ultimately increasing step count and eroding overall process yield.

Quantitative Evidence for Selecting 3-Amino-5-bromo-2-iodobenzoic Acid Over Closest Analogs


Synthesis on Preparative Scale (50 mmol): Practical Utility Beyond Milligram-Level Custom Synthesis

A 2024 synthetic methodology study demonstrated that the 3-amino-5-halo-2-iodobenzoate scaffold—including the 5-bromo representative—can be prepared on a 50 mmol scale with good isolated yields via sequential nitration, Sandmeyer iodination, and nitro reduction steps from commercially available 2-amino-5-halobenzoate precursors [1]. This contrasts with many custom dihalogenated aminobenzoic acid derivatives that are only reported at sub-millimolar or 1–5 mmol scales, directly addressing the procurement barrier for research groups or CDMOs requiring multi-gram to kilogram quantities for SAR campaigns or process development.

Pharmaceutical intermediate synthesis Scalable building block Process chemistry

Iodine vs. Chlorine Reactivity Differential at C2: Oxidative Addition Rate Advantage for Cross-Coupling

The C2-iodo substituent in the target compound provides a fundamental kinetic advantage in Pd(0)-catalyzed cross-coupling compared to the C2-chloro analog (3-amino-5-bromo-2-chlorobenzoic acid, MW 250.48 g·mol⁻¹) [1]. The C–I bond dissociation energy (BDE ≈ 57 kcal·mol⁻¹) is substantially lower than the C–Cl BDE (≈ 95 kcal·mol⁻¹), resulting in oxidative addition rates that are typically 10³–10⁶ times faster for aryl iodides versus aryl chlorides under comparable Pd-catalyzed conditions—a well-established reactivity gradient in organometallic chemistry [2]. This inherent difference is not substituent-specific but directly translates into the practical ability to achieve site-selective monocoupling at C2 without competing consumption of the C5–Br site, a chemoselectivity that is far harder to engineer with a C2–Cl/C5–Br system where the reactivity gap between the two halogens is significantly narrower.

Palladium catalysis Oxidative addition C–I vs. C–Cl reactivity

Two-Fold Suzuki–Miyaura Coupling Yields with Structurally Analogous Methyl 5-Bromo-2-iodobenzoate (78–91%): A Benchmark for the I/Br Chemoselectivity Platform

In a ligand-free heterogeneous Pd/C-catalyzed protocol, methyl 5-bromo-2-iodobenzoate—the ester congener lacking only the C3-amino group—underwent two-fold Suzuki–Miyaura coupling with nine different aryl boronic acids to deliver p-terphenyl derivatives in 78–91% isolated yield, demonstrating the robust chemoselectivity of the ortho-I/meta-Br arrangement even under simple catalytic conditions [1]. While the target compound 3-amino-5-bromo-2-iodobenzoic acid was not itself tested in that study, the near-identical halogen substitution pattern provides a directly transferable reactivity benchmark. The C3-amino group present in the target compound provides an additional diversification handle (diazotization, acylation, reductive alkylation) that the methyl ester analog completely lacks, while the free carboxylic acid offers an orthogonal conjugation site not available in the ester.

Suzuki–Miyaura coupling Chemoselective cross-coupling p-Terphenyl synthesis

Molecular Weight and Polarizability Differentiation: Enhanced Halogen Bonding Potential for Crystal Engineering and Supramolecular Chemistry

The target compound (MW 341.93 g·mol⁻¹) incorporates both bromine and iodine substituents on the same aromatic ring, a combination that maximizes halogen bonding potential. A systematic crystallographic comparison of rare-earth complexes with 3,5-dihalobenzoic acid ligands demonstrated that replacing a bromine atom with an iodine atom (i.e., moving from 3,5-dibromobenzoic acid to 3-bromo-5-iodobenzoic acid) significantly increases the frequency of halogen–halogen, halogen–oxygen, and halogen–π interactions and can disrupt competing π–π stacking motifs, with the likelihood of halogen bonding shown to increase as halogen polarizability increases [1]. The target compound's C2-iodo substituent (polarizability ~5.3 ų) is substantially more polarizable than a C2-chloro (2.2 ų) or even C2-bromo (3.0 ų) substituent, suggesting elevated halogen bond donor strength and a greater propensity to direct supramolecular assembly compared to the dichloro or dibromo analogs.

Halogen bonding Crystal engineering Supramolecular assembly

Research and Industrial Application Scenarios Where 3-Amino-5-bromo-2-iodobenzoic Acid Delivers a Verifiable Advantage


DNA-Encoded Chemical Library (DECL) Synthesis via Sequential On-DNA Suzuki–Miyaura Coupling

The documented chemoselectivity of the ortho-iodo/meta-bromo arrangement—with C–I undergoing preferential oxidative addition under mild aqueous Pd catalysis—makes the free carboxylic acid form of this compound an ideal candidate for direct conjugation to DNA oligonucleotide linkers followed by sequential, site-programmed Suzuki coupling with boronic acid/ester building blocks. The C3-amino group can be protected prior to conjugation and subsequently unveiled for a third diversification event (e.g., amide bond formation), enabling three-dimensional library design [1]. This specific pattern of three sequential, orthogonal diversification steps is not achievable with 5-bromo-2-iodobenzoic acid (which lacks the C3-handle) or with 3-amino-5-bromo-2-chlorobenzoic acid (where the C2–Cl bond is insufficiently reactive for on-DNA cross-coupling under mild conditions [2]).

Synthesis of 1,2,3,5-Tetrasubstituted Benzenoid Pharmacophore Libraries

As explicitly validated in the 2024 synthetic methodology paper, the 3-amino-5-halo-2-iodobenzoate scaffold was developed specifically to access 1,2,3,5-tetrasubstituted benzenoid cores—a substitution pattern prevalent in kinase inhibitors and GPCR modulators [1]. The target compound, as the free carboxylic acid, can be esterified with diverse alcohols, subjected to chemoselective C2-Suzuki coupling (exploiting the C–I > C–Br reactivity gap), followed by C5-Suzuki coupling, and finally elaborated at C3 via diazotization/Sandmeyer chemistry or reductive amination, generating four points of diversity from a single precursor on a demonstrated 50 mmol preparative scale.

Halogen-Bond-Directed Crystal Engineering of Lanthanide-Based Materials

The systematic study of RE-dihalobenzoic acid-terpyridine complexes by Herder et al. (2020) established that iodine-for-bromine substitution in the 3,5-dihalobenzoic acid framework significantly increases the propensity for halogen bonding and can override π–π stacking as the dominant supramolecular assembly mechanism [1]. The target compound, with both iodine and bromine plus a hydrogen-bond-donating amino group, provides three simultaneous non-covalent interaction motifs (I···O, I···π, Br···Br, and N–H···O hydrogen bonds) for designing coordination polymers or metal-organic frameworks with predictable architecture, a level of intermolecular interaction tunability that is simply not available with 3-amino-5-bromo-2-chlorobenzoic acid or 3,5-dibromobenzoic acid.

Radiolabeled Diagnostic Agent Development (¹²³I/¹²⁴I/¹²⁵I PET/SPECT Tracers)

Compounds featuring both iodine and bromine on an aromatic scaffold bearing an amino group are structurally related to the halogenated FTY720 derivatives disclosed in Novartis patent US20120244071A1, where iodo- and bromo-substituted aminobenzene derivatives were claimed as diagnostic and imaging agents for diseases with altered S1P receptor expression [1]. While the patent does not enumerate 3-amino-5-bromo-2-iodobenzoic acid specifically, the target compound's iodine substituent provides a direct route to radiolabeled analogs (via isotopic exchange with ¹²³I or ¹²⁵I), while the bromine atom offers a companion handle for cold reference standard preparation, satisfying the dual requirement of radiolabeled tracer and non-radioactive authentic standard in radiopharmaceutical development.

Quote Request

Request a Quote for 3-Amino-5-bromo-2-iodobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.